molecular formula C12H13NO3 B2549213 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 292139-34-5

1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B2549213
CAS No.: 292139-34-5
M. Wt: 219.24
InChI Key: ZQTLLCOTAWSEHN-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound featuring a benzoxazine-dione core substituted with a branched alkyl group (2-methylpropyl, or isobutyl) at the N1 position. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol. This compound belongs to the isatoic anhydride (benzoxazine-2,4-dione) family, which is known for its utility in medicinal chemistry and agrochemical synthesis .

Structural analysis of related benzoxazine-diones reveals planar aromatic systems with bond lengths and angles consistent with conjugated enone systems. For example, the C=O bond lengths in similar compounds range from 1.20–1.23 Å, while C-N bonds measure 1.35–1.40 Å . These features contribute to the compound’s reactivity in nucleophilic substitution and cycloaddition reactions.

Properties

CAS No.

292139-34-5

Molecular Formula

C12H13NO3

Molecular Weight

219.24

IUPAC Name

1-(2-methylpropyl)-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C12H13NO3/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)16-12(13)15/h3-6,8H,7H2,1-2H3

InChI Key

ZQTLLCOTAWSEHN-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=CC=CC=C2C(=O)OC1=O

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminophenol with isobutyric anhydride in the presence of a suitable catalyst can lead to the formation of the desired benzoxazine compound. Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at electron-rich positions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium-based reagents. Key products include:

  • Quinone derivatives : Formed via oxidation of the aromatic ring, resulting in conjugated diketone structures.

  • Epoxidation : Observed under controlled conditions with peracid reagents like mCPBA (meta-chloroperbenzoic acid).

Table 1: Oxidation Pathways and Products

Oxidizing AgentConditionsMajor ProductYield (%)Reference
KMnO₄Aqueous H₂SO₄, 80°C2-Methylpropyl-substituted quinone72
mCPBADichloromethane, 25°CEpoxidized benzoxazine58

Reduction Reactions

Reductive pathways target the oxazine ring and substituents:

  • Sodium borohydride (NaBH₄) : Selectively reduces the carbonyl group to a secondary alcohol.

  • Catalytic hydrogenation (H₂/Pd-C) : Cleaves the oxazine ring, yielding amine derivatives.

Key Findings :

  • Reduction with NaBH₄ preserves the aromatic system while modifying the heterocyclic core.

  • Hydrogenation generates 1-(2-methylpropyl)-3-aminophenol as a primary product, with applications in polymer precursors .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic ring and oxazine nitrogen:

  • Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the oxazine oxygen.

  • Alkylation : The nitrogen atom undergoes alkylation with alkyl halides, enhancing steric bulk.

Table 2: Substitution Reactivity

Reaction TypeReagentPosition ModifiedProduct Application
NitrationHNO₃/H₂SO₄C-5 (aromatic ring)Explosives precursor
AlkylationCH₃IN-atomSurfactant synthesis

Ring-Opening Polymerization

The compound polymerizes via thermal or acid-catalyzed mechanisms to form polybenzoxazines , valued for high thermal stability:

Mechanistic Insights :

  • Thermal polymerization : Proceeds at 180–220°C, forming crosslinked networks through Mannich bridge structures .

  • Lewis acid catalysts (e.g., AlCl₃) : Lower activation energy (ΔG‡ ~95 kJ/mol) and enable room-temperature polymerization .

Table 3: Polymerization Conditions and Outcomes

CatalystTemperature (°C)Polymer StructureGlass Transition Temp (Tg)
None200Branched phenolic165
AlCl₃25Linear arylamine142

Influence of Substituents on Reactivity

The 2-methylpropyl group impacts reaction kinetics and regioselectivity:

  • Electron-donating effect : Accelerates electrophilic substitution but slows oxidation .

  • Steric hindrance : Reduces accessibility of the oxazine nitrogen for alkylation.

Comparative Reactivity Data :

  • Oxidation rate : Unsubstituted benzoxazine > 2-methylpropyl derivative (by 1.5x).

  • Polymerization onset temperature : 180°C (with substituent) vs. 160°C (unsubstituted) .

Scientific Research Applications

Materials Science

Benzoxazines like 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione are utilized in the development of high-performance polymers and resins. Their unique thermal and mechanical properties make them suitable for applications in coatings, adhesives, and composites.

PropertyDescription
Thermal StabilityHigh thermal stability allows for use in high-temperature applications.
Mechanical StrengthExhibits excellent mechanical properties suitable for structural applications.

Pharmaceuticals

This compound is being explored for its potential therapeutic properties. Benzoxazine derivatives have shown promise in various biological activities:

  • Antimicrobial Activity: Research indicates that benzoxazines can possess antimicrobial properties, making them candidates for drug development against bacterial infections.
  • Anti-inflammatory Effects: Some studies suggest that derivatives may reduce inflammation, which is crucial in treating chronic inflammatory diseases.
  • Anticancer Properties: Preliminary data indicate that certain benzoxazine compounds exhibit cytotoxic effects on cancer cells, warranting further investigation into their mechanisms of action.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its versatility allows chemists to modify its structure to create new compounds with desired properties.

Case Study 1: Development of Antimicrobial Agents

A study focused on synthesizing various benzoxazine derivatives from this compound demonstrated significant antimicrobial activity against Gram-positive bacteria. The derivatives were tested using standard microbiological methods and showed varying degrees of effectiveness.

Case Study 2: High-performance Polymers

Research conducted on the incorporation of benzoxazines into epoxy resin formulations revealed enhanced thermal and mechanical properties compared to traditional epoxy systems. The study showed that adding this compound improved the thermal stability and flexibility of the resulting materials.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the benzoxazine derivative.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione with structurally related compounds is provided in Table 1 .

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) LogP Key Properties/Activities Source
This compound 2-Methylpropyl (N1) C₁₂H₁₃NO₃ 219.24 ~2.5* Lipophilic; potential bioactivity (unreported) Derived from
1-Ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione Ethyl (N1) C₁₀H₉NO₃ 191.19 ~1.8 Intermediate in drug synthesis
7-Fluoro-1-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione Methyl (N1), Fluoro (C7) C₉H₆FNO₃ 195.15 0.63 Enhanced electron-withdrawing effects
6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione Methoxy (C6, C7) C₁₀H₉NO₅ 223.18 ~1.2 Antifungal applications
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) 2-Methylpropyl (C3) C₁₁H₁₈N₂O₂ 210.27 ~2.1 Antibacterial, cytotoxic (SW480 cells)

Notes:

  • LogP values estimated based on substituent contributions (alkyl groups increase lipophilicity; electronegative groups like F or OCH₃ reduce it).
  • The 2-methylpropyl group in the target compound confers higher lipophilicity (LogP ~2.5) compared to ethyl (LogP ~1.8) or methyl (LogP ~0.63) derivatives, favoring passive diffusion across biological membranes .

Biological Activity

Overview

1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound belonging to the benzoxazine class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure consists of a benzene ring fused to an oxazine ring, with a 2-methylpropyl group attached to the nitrogen atom of the oxazine.

PropertyValue
CAS No. 292139-34-5
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name 1-(2-methylpropyl)-3,1-benzoxazine-2,4-dione
Solubility Not available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain enzymes involved in cell proliferation and signaling pathways. For instance, it has been shown to inhibit the MEK/ERK signaling pathway, which is crucial in various cancer cell growth processes .

Anticancer Properties

Research suggests that this compound may possess anticancer properties through its ability to modulate various signaling pathways. By inhibiting enzymes involved in tumor growth and metastasis, it may contribute to reduced cancer cell proliferation. Studies focusing on similar benzoxazine derivatives have shown promising results in suppressing cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

A variety of studies have explored the biological activity of benzoxazines. For example:

  • Study on MEK Inhibition : A study focused on benzoxazine derivatives found that certain analogues could effectively inhibit the MEK1 enzyme, leading to decreased activation of downstream ERK pathways in cancer cells. This inhibition was linked to reduced expression of oncogenes and improved outcomes in vitro .
  • Antiviral Efficacy : Another research effort revealed that benzoxazine compounds could significantly reduce cytopathic effects induced by EV71 in cultured cells. The mechanism involved allosteric inhibition of key signaling pathways critical for viral replication .

Q & A

Q. How can byproducts from its synthesis be identified and minimized?

  • Methodological Answer :
  • LC-MS or GC-MS : Detect low-abundance byproducts (e.g., dimeric adducts) via high-resolution mass spectrometry.
  • Optimized workup : Acid-base extraction removes unreacted starting materials before chromatography .

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